molecular formula C13H22O5 B14649636 Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester CAS No. 53630-63-0

Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester

Cat. No.: B14649636
CAS No.: 53630-63-0
M. Wt: 258.31 g/mol
InChI Key: QYWRAHFLSIWOQT-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester is a chemical compound with the molecular formula C13H22O5. It is an ester derivative of pentanedioic acid, also known as glutaric acid. This compound is characterized by the presence of two isobutyl ester groups attached to the 3-oxo-pentanedioic acid backbone. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester typically involves the esterification of 3-oxo-pentanedioic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various ester derivatives.

Scientific Research Applications

Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active 3-oxo-pentanedioic acid, which can then participate in biochemical pathways. The keto group can also interact with nucleophiles, leading to the formation of various adducts.

Comparison with Similar Compounds

Similar Compounds

  • Pentanedioic acid, 3-oxo-, dimethyl ester
  • Pentanedioic acid, 3-oxo-, diethyl ester
  • Propanedioic acid, oxo-, bis(2-methylpropyl) ester

Uniqueness

Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

53630-63-0

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

bis(2-methylpropyl) 3-oxopentanedioate

InChI

InChI=1S/C13H22O5/c1-9(2)7-17-12(15)5-11(14)6-13(16)18-8-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

QYWRAHFLSIWOQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC(=O)CC(=O)OCC(C)C

Origin of Product

United States

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